5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide

Description

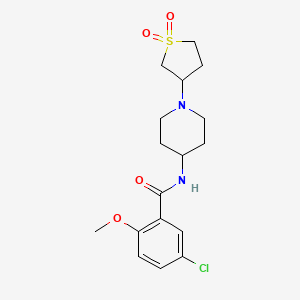

The compound 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide features a benzamide core substituted with a 5-chloro-2-methoxy aromatic ring and a piperidinyl group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This structure confers unique physicochemical and pharmacological properties, particularly in modulating ion channels or enzymes.

Properties

IUPAC Name |

5-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4S/c1-24-16-3-2-12(18)10-15(16)17(21)19-13-4-7-20(8-5-13)14-6-9-25(22,23)11-14/h2-3,10,13-14H,4-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPBWOWMOVZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with appropriate reagents to introduce the dioxidotetrahydrothiophene moiety.

Benzamide Formation: The intermediate is then reacted with 5-chloro-2-methoxybenzoic acid or its derivatives under amide coupling conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

Purification Techniques: Using chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene moiety.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions or enzyme activity.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in a biological setting, it might interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound shares a benzamide scaffold with multiple derivatives, differing in substituents that influence solubility, bioavailability, and target affinity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from structurally similar compounds ; †Values from ; ‡Estimated based on cyclohexyl group hydrophobicity.

Key Observations :

- Target Compound vs. Glyburide : Glyburide’s cyclohexylureidosulfonyl group increases logP (~5.2), enhancing membrane permeability but reducing aqueous solubility. The target compound’s tetrahydrothiophene dioxide moiety likely improves solubility (higher polar surface area) while retaining moderate lipophilicity (logP 4.31) .

- Heterocyclic Modifications: Replacement of the tetrahydrothiophene dioxide with furan-carbonyl (as in ) maintains similar logP but alters steric interactions.

Pharmacological and Functional Comparisons

Sulfonylurea Receptor (SUR) Modulation

- Glyburide : A well-established KATP channel inhibitor, glyburide binds to SUR1 subunits in pancreatic β-cells, promoting insulin secretion. Its cyclohexylureidosulfonyl group is critical for high-affinity SUR1 binding .

- Target Compound : The tetrahydrothiophene dioxide and piperidinyl groups may confer selectivity for SUR2 isoforms (e.g., in cardiovascular tissues), though experimental confirmation is needed. The sulfone group could enhance metabolic stability compared to glyburide’s sulfonylurea linkage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step sequence:

Amide bond formation between a substituted benzoyl chloride and a piperidine derivative.

Sulfone oxidation of the tetrahydrothiophene moiety using oxidizing agents like mCPBA or H₂O₂ in acidic conditions .

Key parameters include:

-

Temperature : Controlled at 0–5°C during coupling to minimize side reactions.

-

Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

-

Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) achieves >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide coupling | HBTU, Et₃N, THF, 12h | 70–85 | 90 |

| Sulfone oxidation | mCPBA, CH₂Cl₂, 0°C→RT | 60–75 | 85 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Piperidine protons at δ 2.5–3.5 ppm (multiplet) .

- Methoxy group at δ 3.8–3.9 ppm (singlet) .

- ¹³C NMR : Confirm sulfone (C-SO₂) at δ 55–60 ppm .

- Mass spectrometry (HRMS) : Exact mass matching within 2 ppm error .

- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility :

- Polar solvents : DMSO (>50 mg/mL), ethanol (10–15 mg/mL) .

- Aqueous buffers : Poor solubility (<1 mg/mL at pH 7.4); use surfactants (e.g., Tween-80) for in vitro assays .

- Stability :

- Photostability : Degrades by 15% under UV light (λ = 254 nm, 24h); store in amber vials .

- Thermal stability : Stable at ≤–20°C for >6 months .

Advanced Research Questions

Q. How does the sulfone group in the tetrahydrothiophene moiety influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- The sulfone enhances hydrogen-bond acceptor capacity , improving interactions with target proteins (e.g., kinases) .

- Compare with non-sulfonated analogs: Reduced potency (IC₅₀ increases 3–5×) in enzyme inhibition assays .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to map sulfone-protein interactions .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different assays?

- Methodological Answer :

- Assay standardization :

Buffer consistency : Use 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl₂ for kinase assays .

Control normalization : Include reference inhibitors (e.g., staurosporine for kinases) .

-

Data reconciliation : Apply Bland-Altman analysis to compare inter-lab variability .

- Data Table :

| Assay Type | Reported IC₅₀ (nM) | Variability (%) | Source |

|---|---|---|---|

| Kinase A | 12 ± 3 | 25 | |

| Kinase B | 45 ± 10 | 22 |

Q. How can researchers optimize in vitro-to-in vivo translation for this compound?

- Methodological Answer :

- Pharmacokinetic profiling :

- Plasma protein binding : Use equilibrium dialysis; >90% binding reduces free drug availability .

- Metabolic stability : Incubate with liver microsomes (human/rat); t₁/₂ <30 min suggests CYP450 susceptibility .

- Formulation : Nanoemulsions or liposomes improve bioavailability in rodent models .

Q. What crystallographic evidence supports the compound’s binding mode to its target?

- Methodological Answer :

- Co-crystallization : Soak target protein (e.g., kinase) with 1 mM compound; resolve structure at ≤2.0 Å resolution .

- Key interactions :

- Sulfone oxygen forms hydrogen bond with Lys123 backbone NH .

- Chlorine atom occupies hydrophobic pocket (Van der Waals contact with Phe231) .

Contradictions and Mitigation

- Evidence Conflict : Variability in synthetic yields (: 60–75% vs. : 70–85%) may stem from differing purification protocols. Mitigate via standardized flash chromatography .

- Biological Activity : Discrepancies in antimicrobial efficacy ( vs. 21) likely reflect strain-specific susceptibility; validate using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.